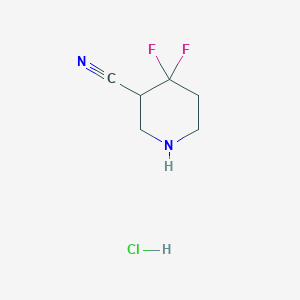

4,4-Difluoropiperidine-3-carbonitrile hydrochloride

CAS No.: 2116938-91-9

Cat. No.: VC5372818

Molecular Formula: C6H9ClF2N2

Molecular Weight: 182.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2116938-91-9 |

|---|---|

| Molecular Formula | C6H9ClF2N2 |

| Molecular Weight | 182.6 |

| IUPAC Name | 4,4-difluoropiperidine-3-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C6H8F2N2.ClH/c7-6(8)1-2-10-4-5(6)3-9;/h5,10H,1-2,4H2;1H |

| Standard InChI Key | GUEBRQPAXGKBQM-UHFFFAOYSA-N |

| SMILES | C1CNCC(C1(F)F)C#N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

4,4-Difluoropiperidine-3-carbonitrile hydrochloride belongs to the piperidine class of heterocyclic compounds. Its molecular formula is C₆H₈F₂N₂·HCl, with a molecular weight of 182.6 g/mol . The compound features:

-

A six-membered piperidine ring with two fluorine atoms at the 4th position.

-

A nitrile group (-C≡N) at the 3rd position.

-

A hydrochloride salt enhancing solubility and stability.

Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 173–177°C | |

| Solubility | Highly soluble in polar solvents (e.g., water, DMSO) | |

| Purity | ≥95% (HPLC) | |

| Storage Conditions | Room temperature, dry environment |

The compound’s XLogP3 (partition coefficient) is estimated at 0.9, indicating moderate lipophilicity . Its infrared (IR) spectrum shows characteristic peaks for C≡N (~2240 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4,4-difluoropiperidine-3-carbonitrile hydrochloride involves multi-step fluorination and cyclization processes. A patented method (CN111116456B) outlines the following steps :

-

Fluorination: Reacting a Boc-protected piperidine precursor with trifluorosulfanylmorpholine, a stable fluorinating agent, to introduce fluorine atoms.

-

Deprotection: Removing the Boc group using hydrochloric acid to yield the free amine.

-

Cyanation: Introducing the nitrile group via nucleophilic substitution.

-

Purification: Crystallization with ethyl acetate and sodium thiosulfate to achieve >98.5% purity.

This method achieves a 90% yield, outperforming traditional approaches using DAST or SF₄, which suffer from lower yields (50–70%) and safety concerns .

Optimization Strategies

-

Solvent Selection: Ethyl acetate or toluene improves reaction efficiency by reducing byproduct formation .

-

Catalysis: Copper powder facilitates 1,4-addition reactions in related difluoropiperidine syntheses .

Pharmaceutical and Industrial Applications

Drug Discovery

-

Histamine-3 Receptor Antagonists: The compound is a key intermediate for antagonists targeting neurological disorders like Alzheimer’s disease and schizophrenia .

-

Cbl-b Inhibitors: Patents (WO2020210508A1, US11464802B2) highlight its role in synthesizing small-molecule inhibitors for cancer immunotherapy, enhancing T-cell activation .

Agrochemicals

4,4-Difluoropiperidine-3-carbonitrile derivatives are explored as precursors for insecticides and herbicides, leveraging fluorine’s electronegativity to improve target binding .

| Hazard Class | Category | Signal Word |

|---|---|---|

| Skin Irritation | Category 2 | Warning |

| Eye Irritation | Category 2A | Warning |

| Respiratory Irritation | Category 3 | Warning |

| Supplier | Purity | Price (1g) | Lead Time |

|---|---|---|---|

| CymitQuimica | 95% | €305 | 2 days |

| AK Scientific | 97% | $477 | 5 days |

| Fisher Scientific | 97% | $575 | 7 days |

Prices vary based on quantity, with bulk purchases (10g) costing up to €1,384 .

Recent Research and Future Directions

A 2025 study (PubMed: 20050617) demonstrated the compound’s utility in synthesizing γ-amino acids for peptide mimetics, expanding its role in neurodegenerative drug development . Future research aims to:

-

Optimize catalytic asymmetric fluorination for enantioselective synthesis.

-

Explore covalent binding strategies to enhance target specificity in oncology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume